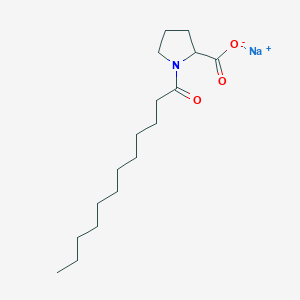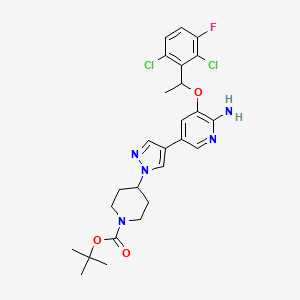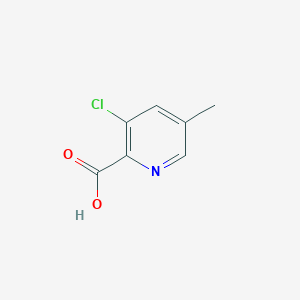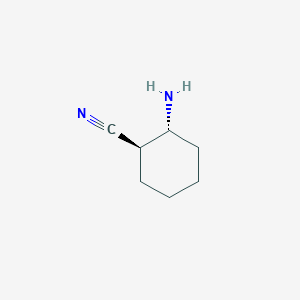
L-Proline, 1-(1-oxododecyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-(1-oxododecyl)-, sodium salt: is a compound with the molecular formula C17H31NO3Na . It is a derivative of L-Proline, an amino acid, and is modified with a dodecyl (12-carbon) chain and a sodium salt. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(1-oxododecyl)-, sodium salt typically involves the acylation of L-Proline with a dodecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: L-Proline, 1-(1-oxododecyl)-, sodium salt can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of the dodecyl chain.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different cations replacing the sodium ion.
Applications De Recherche Scientifique
Chemistry: L-Proline, 1-(1-oxododecyl)-, sodium salt is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties make it useful in solubilizing membrane-bound proteins.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of L-Proline, 1-(1-oxododecyl)-, sodium salt primarily involves its interaction with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is exploited in various applications, from solubilizing proteins to enhancing drug delivery.
Comparaison Avec Des Composés Similaires
- Sodium lauroyl sarcosinate
- Sodium lauroyl glutamate
- Sodium lauroyl methyl isethionate
Comparison:
- Sodium lauroyl sarcosinate: Similar surfactant properties but derived from sarcosine instead of proline.
- Sodium lauroyl glutamate: Derived from glutamic acid, used in personal care products for its mildness.
- Sodium lauroyl methyl isethionate: Known for its excellent foaming properties, used in shampoos and body washes.
Uniqueness: L-Proline, 1-(1-oxododecyl)-, sodium salt stands out due to its proline backbone, which imparts unique structural and functional properties. Its ability to interact with biological membranes and stabilize emulsions makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C17H30NNaO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
sodium;1-dodecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
SPZDDBQUYSHZDF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)



